An In-depth Technical Guide on the Physicochemical Properties of N'-{4-nitrophenyl}-1-naphthohydrazide
An In-depth Technical Guide on the Physicochemical Properties of N'-{4-nitrophenyl}-1-naphthohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-{4-nitrophenyl}-1-naphthohydrazide is a molecule of significant interest in medicinal chemistry, belonging to the hydrazone class of compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological activities. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates information from closely related analogs to provide a robust predictive profile. The document covers detailed experimental protocols for its synthesis and characterization, summarizes key physicochemical data in tabular format, and explores its potential role as a modulator of signaling pathways, such as NF-κB, which is implicated in inflammatory responses.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNHR₃ functional group. They are known for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The incorporation of a naphthalene moiety and a nitrophenyl group in N'-{4-nitrophenyl}-1-naphthohydrazide suggests a potential for significant biological activity. The naphthalene group provides a lipophilic and sterically bulky scaffold, while the nitrophenyl group can participate in various interactions, including hydrogen bonding and charge-transfer complexes. This guide aims to provide a detailed technical overview for researchers interested in the synthesis, characterization, and evaluation of this promising compound.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₇H₁₃N₃O₃ | [1][2] |
| Molecular Weight | 307.303 g/mol | [1][2] |
| CAS Number | 332410-34-1 | [1][2] |
| Melting Point | Not available. Expected to be a solid with a relatively high melting point, likely >200 °C, based on similar aromatic hydrazones. | Inferred |
| Solubility | Expected to be poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol.[3][4] | Inferred from related compounds |
| pKa | Not available. The hydrazone moiety has weakly basic and acidic protons. | Inferred |
| LogP | Not available. Expected to be moderately lipophilic due to the presence of the naphthalene and phenyl rings. | Inferred |
Synthesis and Characterization
The synthesis of N'-{4-nitrophenyl}-1-naphthohydrazide can be achieved through a condensation reaction between 1-naphthohydrazide and 4-nitrobenzaldehyde. This is a common and effective method for the preparation of hydrazones.[5][6][7]
Synthesis Protocol
A plausible synthetic route is outlined below, adapted from procedures for similar compounds.[5]
Materials:
-
1-naphthohydrazide
-
4-nitrobenzaldehyde
-
Methanol (spectroscopic grade)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1-naphthohydrazide (1 equivalent) in methanol in a round-bottom flask.
-
Add 4-nitrobenzaldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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The resulting precipitate, N'-{4-nitrophenyl}-1-naphthohydrazide, is collected by filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Characterization
The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching, C=O (amide) stretching, C=N (imine) stretching, and N-O (nitro group) stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum should show distinct signals for the aromatic protons of the naphthalene and nitrophenyl rings, as well as the N-H and C-H protons of the hydrazone moiety. The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Potential Biological Activities and Signaling Pathways
Derivatives of naphthohydrazide have been reported to exhibit a range of biological activities.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of naphthyl-N-acylhydrazone derivatives.[8] Some of these compounds have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[10][11][12]
Antimicrobial Activity
Naphthyridine and nitrophenyl derivatives have been reported to possess antimicrobial and antifungal activities.[13][14][15][16] The planar aromatic systems can intercalate with microbial DNA, and the polar groups can interact with essential enzymes, leading to the inhibition of microbial growth.
Enzyme Inhibition
Hydrazone derivatives have been investigated as inhibitors of various enzymes. For example, 3-hydroxy-2-naphthohydrazide-based hydrazones have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in the management of diabetes.[17] Other related compounds have shown inhibitory effects on carbonic anhydrase and alkaline phosphatase.[18]
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of N'-{4-nitrophenyl}-1-naphthohydrazide.
// Nodes synthesis [label="Synthesis:\n1-naphthohydrazide + 4-nitrobenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification:\nFiltration and Washing", fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Characterization:\nFT-IR, NMR, Mass Spec", fillcolor="#34A853", fontcolor="#FFFFFF"]; biological_screening [label="Biological Screening", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; anti_inflammatory [label="Anti-inflammatory Assays\n(e.g., NF-κB inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; antimicrobial [label="Antimicrobial Assays\n(MIC determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme_inhibition [label="Enzyme Inhibition Assays\n(e.g., α-glucosidase)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis and\nStructure-Activity Relationship", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges synthesis -> purification [color="#202124"]; purification -> characterization [color="#202124"]; characterization -> biological_screening [color="#202124"]; biological_screening -> anti_inflammatory [color="#202124"]; biological_screening -> antimicrobial [color="#202124"]; biological_screening -> enzyme_inhibition [color="#202124"]; anti_inflammatory -> data_analysis [color="#202124"]; antimicrobial -> data_analysis [color="#202124"]; enzyme_inhibition -> data_analysis [color="#202124"]; } END_DOT General workflow for the investigation of N'-{4-nitrophenyl}-1-naphthohydrazide.
Conclusion
N'-{4-nitrophenyl}-1-naphthohydrazide is a synthetic hydrazone with significant potential for biological applications, particularly as an anti-inflammatory, antimicrobial, and enzyme inhibitory agent. While specific experimental data for this compound is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on the properties of closely related analogs. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this promising molecule. The provided protocols and workflows offer a solid foundation for researchers to initiate their investigations into this and similar compounds.
References
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- 2. 332410-34-1 CAS MSDS (N'-{4-nitrophenyl}-1-naphthohydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
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- 5. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
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- 10. NF-kB Signaling Pathway products from Selleck Chemicals [bio-connect.nl]
- 11. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 14. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
